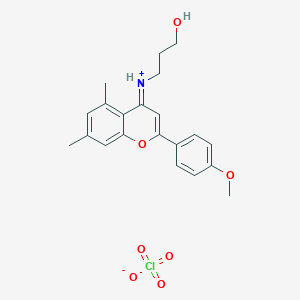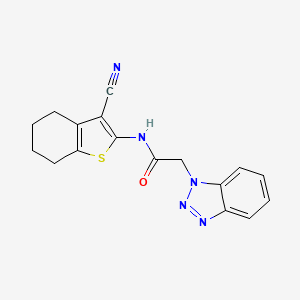![molecular formula C16H24N4O2S B7750918 2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7750918.png)
2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-570663 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to interact with various biological systems, making it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-570663 involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. These reactions often require precise control of temperature, pressure, and pH to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of GI-570663 is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and preparative chromatography. These methods allow for the efficient separation and purification of the compound from complex mixtures, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
GI-570663 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: GI-570663 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving GI-570663 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of GI-570663 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
GI-570663 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical techniques such as chromatography and mass spectrometry.
Biology: GI-570663 is studied for its interactions with biological molecules, including proteins and nucleic acids. It is used in assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: GI-570663 is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of GI-570663 involves its interaction with specific molecular targets within biological systems. The compound binds to certain proteins or enzymes, altering their activity and leading to various physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
properties
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-19-6-8-20(9-7-19)10-13(21)18-16-14(15(17)22)11-4-2-3-5-12(11)23-16/h2-10H2,1H3,(H2,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVQSUVHBYRMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750837.png)
![5,6-Dimethyl-3-[2-(3-nitrophenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7750843.png)
![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750852.png)


![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one](/img/structure/B7750867.png)
![8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one](/img/structure/B7750869.png)



![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B7750899.png)
![2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile](/img/structure/B7750912.png)

